molecular formula C7H9FN2O2 B13939438 5-Fluoro-2,6-dimethoxy-3-pyridinamine

5-Fluoro-2,6-dimethoxy-3-pyridinamine

Cat. No.: B13939438
M. Wt: 172.16 g/mol
InChI Key: FBVSHWDROMCUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including 5-Fluoro-2,6-dimethoxy-3-pyridinamine, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,6-dimethoxy-3-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions often involve the use of catalysts, such as palladium catalysts in coupling reactions, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dimethoxy-3-pyridinamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 5-Fluoro-2,6-dimethoxy-3-pyridinamine is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

5-fluoro-2,6-dimethoxypyridin-3-amine

InChI

InChI=1S/C7H9FN2O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,9H2,1-2H3

InChI Key

FBVSHWDROMCUFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.